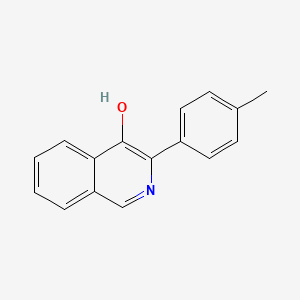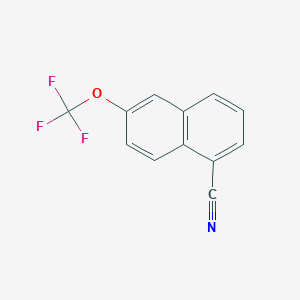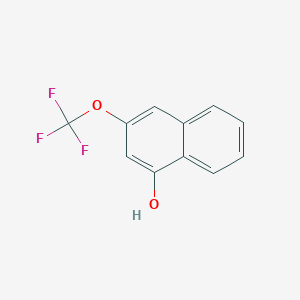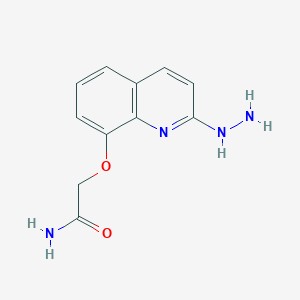
2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a hydrazinyl group attached to the quinoline ring, which is further connected to an acetamide group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide typically involves the following steps:
Formation of 2-Hydrazinylquinoline: This can be achieved by reacting 2-chloroquinoline with hydrazine hydrate under reflux conditions.
Coupling with Acetamide: The 2-hydrazinylquinoline is then reacted with chloroacetamide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate with DNA, disrupting its function. This dual interaction can lead to the inhibition of key biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylquinoline: Lacks the acetamide group but shares the hydrazinyl-quinoline core structure.
2-((2-Hydrazinylquinolin-8-yl)thio)acetamide: Similar structure but with a sulfur atom replacing the oxygen atom in the acetamide linkage.
Uniqueness
2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide is unique due to the presence of both the hydrazinyl and acetamide groups, which confer distinct chemical reactivity and biological activity. The oxygen linkage in the acetamide group also differentiates it from its sulfur analogs, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
2-(2-hydrazinylquinolin-8-yl)oxyacetamide |
InChI |
InChI=1S/C11H12N4O2/c12-9(16)6-17-8-3-1-2-7-4-5-10(15-13)14-11(7)8/h1-5H,6,13H2,(H2,12,16)(H,14,15) |
InChI Key |
OGKUBJVQRMCAJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=O)N)N=C(C=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine](/img/structure/B11875386.png)


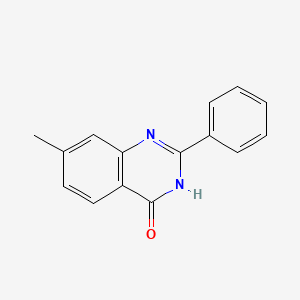
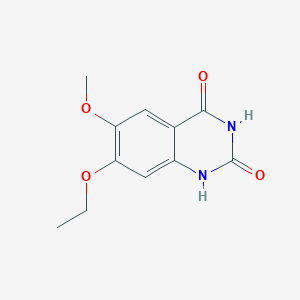
![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)



